(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid (S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 161453-37-8
VCID: VC21541421
InChI: InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-12-9-8-11-6-4-5-7-13(11)18-12/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)/t14-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2C=C1)C(=O)O
Molecular Formula: C17H20N2O4
Molecular Weight: 316.35 g/mol

(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid

CAS No.: 161453-37-8

VCID: VC21541421

Molecular Formula: C17H20N2O4

Molecular Weight: 316.35 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid - 161453-37-8

CAS No. 161453-37-8
Product Name (S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid
Molecular Formula C17H20N2O4
Molecular Weight 316.35 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-2-ylpropanoic acid
Standard InChI InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-12-9-8-11-6-4-5-7-13(11)18-12/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)/t14-/m0/s1
Standard InChIKey IKKVPSHCOQHAMU-AWEZNQCLSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=NC2=CC=CC=C2C=C1)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2C=C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2C=C1)C(=O)O
Synonyms Boc-beta-(2-quinolyl)-Ala-OH;161453-37-8;AC1ODTSY;SCHEMBL2300113;ZINC2567255;6284AH;AKOS015908771;AJ-41373;AK-62620;AM001658;I14-34522;(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoicacid;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-2-ylpropanoicacid;(2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-(QUINOLIN-2-YL)PROPANOICACID
PubChem Compound 7020743
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator